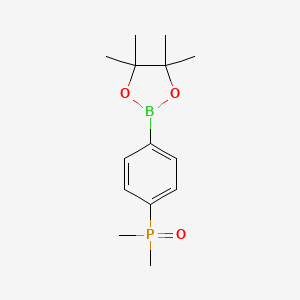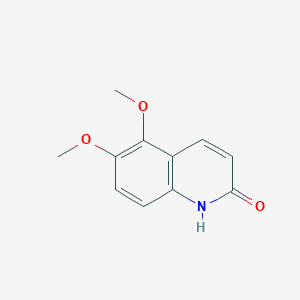
5,6-dimethoxy-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family. This compound is characterized by the presence of two methoxy groups at the 5th and 6th positions of the quinoline ring. Quinolin-2-ones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
作用機序
Target of Action
5,6-Dimethoxy-1H-quinolin-2-one is a heterocyclic compound . Heterocyclic compounds are known to exert a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, antiviral, and anti-convulsant effects . .
Mode of Action
It’s worth noting that quinolin-2,4-dione derivatives, which share a similar structure with 5,6-dimethoxy-1h-quinolin-2-one, have been found to inhibit the rna-dependent rna polymerase enzyme transcribed by the hepatitis c virus
Biochemical Pathways
Heterocyclic compounds like 5,6-dimethoxy-1h-quinolin-2-one are known to be involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Heterocyclic compounds like 5,6-dimethoxy-1h-quinolin-2-one are known to exert a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dimethoxyanthranilic acid with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinolin-2-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
5,6-Dimethoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinolin-2-one to its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinolin-2,3-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
5,6-Dimethoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolone: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
4-Quinolinol: Studied for its potential therapeutic applications.
Uniqueness
5,6-Dimethoxy-1H-quinolin-2-one is unique due to the presence of methoxy groups at the 5th and 6th positions, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
5,6-dimethoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(13)12-8/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYWNDKFBDNDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
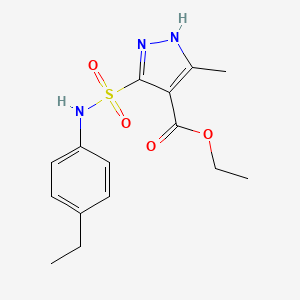
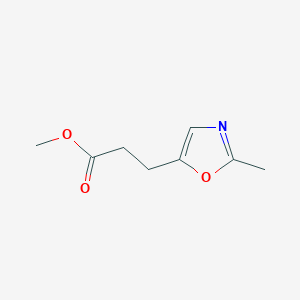
![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)
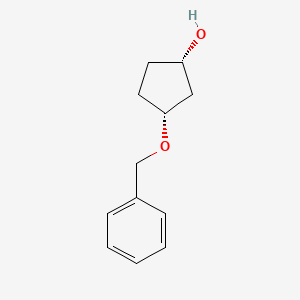
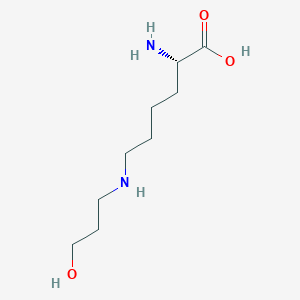
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2889983.png)
![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2889984.png)
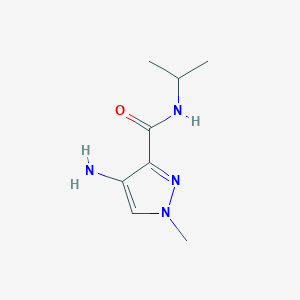
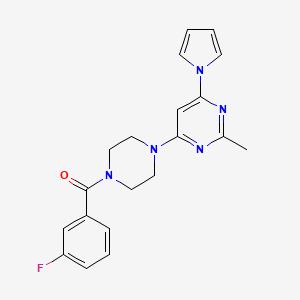
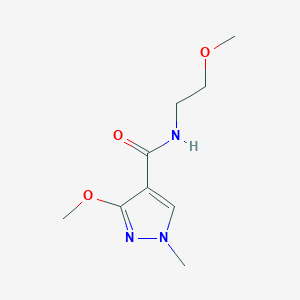

![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)
